2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride is a chemical compound with significant relevance in the field of medicinal chemistry. It is classified as an organic compound and is primarily recognized for its potential applications in pharmaceutical formulations. The compound's molecular formula is CHClNO, and it has a molecular weight of 231.12 g/mol. Its IUPAC name is 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride, and it appears as a white powder at room temperature .
This compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich, which provide detailed product specifications and safety data sheets. It falls under the category of amino acids and their derivatives, specifically those containing piperidine moieties, which are often utilized in drug development due to their biological activity .
The synthesis of 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. Common methods include:
The synthesis may require specific reagents such as acetic anhydride or acetic acid, alongside catalysts or solvents that facilitate the reaction. Temperature control and reaction time are critical to yield high-purity products. The process often involves purification steps such as crystallization or chromatography to isolate the desired compound .
2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride can participate in various chemical reactions typical of amino acids, such as:
These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently. Reaction kinetics and mechanisms can vary significantly based on the substituents present on the piperidine ring .
In biological systems, 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride may act as a neurotransmitter modulator or receptor ligand due to its structural similarity to other biologically active compounds. Its mechanism of action typically involves binding to specific receptors in the nervous system, influencing neurotransmitter release or receptor activity.
Research indicates that compounds with similar structures exhibit activity at various neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders .
The compound is characterized by:
Key chemical properties include:
2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride has several applications in scientific research:
MRSA bloodstream infections (BSIs) represent a global healthcare crisis, with mortality rates reaching 20–50% despite available therapies [3] [10]. The 2023 epidemiological data revealed 3,649 new MRSA cases in Denmark alone—a 22% increase from 2022—mirroring pre-pandemic levels and underscoring persistent transmission dynamics [7]. Critically, MRSA bacteremia accounted for 1.5% of all S. aureus BSIs, with livestock-associated MRSA CC398 comprising 23% of isolates, indicating zoonotic transmission risks [7].
Therapeutic limitations driving urgent innovation include:
Table 1: Key Resistance Mechanisms in MRSA and Clinical Limitations of Standard Therapies
Resistance Mechanism | Effect on Antibiotics | Clinical Consequence |
---|---|---|
Altered PBP2a (mecA gene) | Reduced β-lactam binding affinity | Vancomycin/daptomycin remain 1st-line, but efficacy declining [5] |
Efflux pump upregulation | Enhanced drug extrusion (e.g., aminoglycosides) | Subtherapeutic intracellular antibiotic concentrations [5] |
Biofilm formation | Physical barrier reducing antibiotic penetration | 60–80% of chronic infections linked to biofilms [2] |
VanA/VanB gene acquisition | Modified cell wall precursors (D-Ala-D-Lac) | Emerging resistance to last-resort glycopeptides [3] |
Current standard therapies (vancomycin, daptomycin, linezolid) face erosion due to: (1) Narrow therapeutic indices requiring intensive monitoring, (2) Inability to penetrate biofilms effectively, and (3) Rising reports of heteroresistance and treatment failures [3] [10]. The 2025 Expert Review emphasizes that 41 hospital outbreaks involving 199 MRSA cases highlight transmission dynamics exacerbating therapeutic challenges [3] [7]. Novel agents overcoming biofilm-associated resistance and possessing rapid bactericidal activity are therefore imperative.
β-amino acids—where the amine group is bonded to the β-carbon—provide distinct pharmacological advantages over conventional α-amino acids in antimicrobial design:
Table 2: Antimicrobial Activity of 2-(4-Aminopiperidin-4-yl)Acetic Acid Derivatives Against Resistant Pathogens
Derivative Structure | MRSA Strain | MIC (μM/μg/mL) | Key Advantages |
---|---|---|---|
LAU-β³,³-Pip-PEA (Lauric acid-urea conjugate) [6] | Hospital-acquired MRSA | 0.5 μg/mL | Superior to amoxicillin/cefpodoxime; eradicates biofilms |
H~2~N-β³,³-Pip(ULA)-PEA (P2) [2] | USA300 lineage | 3.1–6.2 μM | Synergy with ciprofloxacin; low hemolysis |
Compound 26 (2-hydroxyphenyl-N-substituted) [4] [8] | MRSA TCH-1516 | 4–16 μg/mL | Broad-spectrum activity against VRE and C. albicans |
H~2~N-β³,³-Pip(ULA)-β²,²-Ac6c-PEA (P4) [2] | MDR MRSA biofilm | 6.2 μM | Disrupts membrane integrity within 30 minutes |
Strategic modifications amplifying efficacy:
Mechanistic advantages over conventional antibiotics:
Table 3: Synthesis and Functional Advantages of Key Derivatives
Modification Strategy | Representative Compound | Key Functional Improvement |
---|---|---|
Side-chain lauric acid conjugation | LAU-β³,³-Pip-PEA [6] | 100% wound sterilization in murine models by Day 2; pH/trypsin stability |
Ureido vs. amide bond linkage | P2 (amide) vs. P4 (urea) [2] | Urea enhances MRSA membrane selectivity (therapeutic index >20) |
Incorporation into β-peptides | H~2~N-β³,³-Pip(ULA)-β²,²-Ac6c-PEA [2] | Synergy with streptomycin (FIC 0.25); negligible cytotoxicity in HEK-293 |
2-Hydroxyphenyl N-substitution | Compound 26 [4] [8] | Dual antifungal activity vs. C. albicans (MIC 16 μg/mL) |
These innovations demonstrate how rational design of 2-(4-aminopiperidin-4-yl)acetic acid derivatives addresses core limitations of existing antibiotics—particularly against biofilm-embedded and multidrug-resistant MRSA. The translational promise is evidenced by in vivo efficacy where LAU-β³,³-Pip-PEA achieved full wound closure in murine models by Day 6, outperforming mupirocin [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3